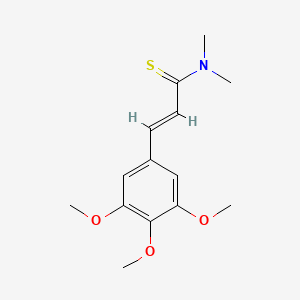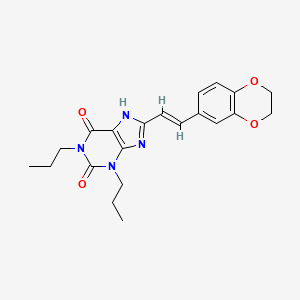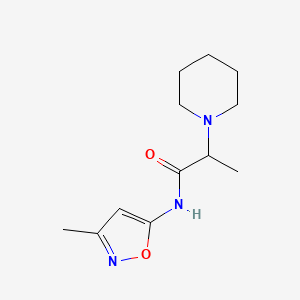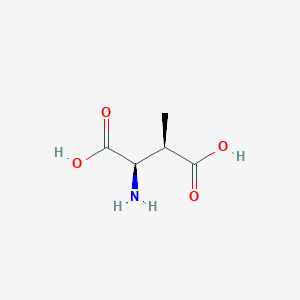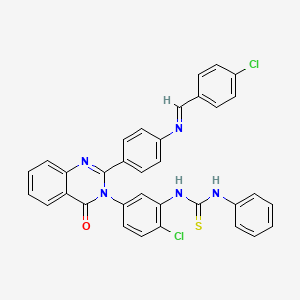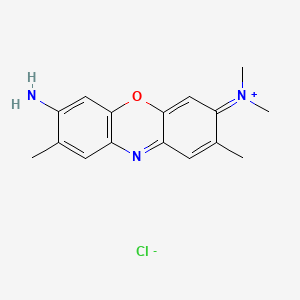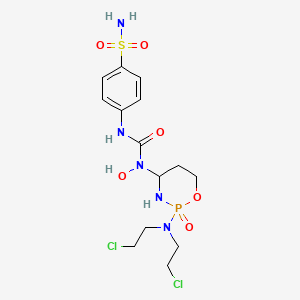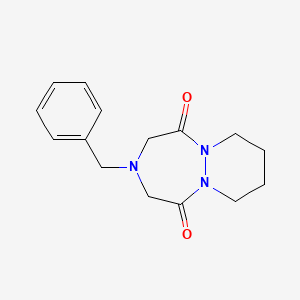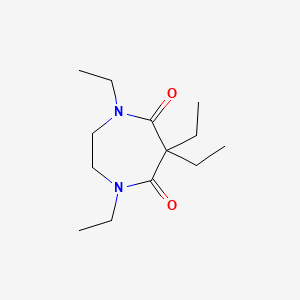
Ammonium, (1-amino-3-(((1-methyl-4-(((1-methyl-4-(((trimethylammonio)acetyl)amino)-1H-pyrrol-2-yl)carbonyl)amino)-1H-pyrrol-2-yl)carbonyl)amino)propylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (1-amino-3-(((1-methyl-4-(((1-methyl-4-(((trimethylammonio)acetyl)amino)-1H-pyrrol-2-yl)carbonyl)amino)-1H-pyrrol-2-yl)carbonyl)amino)propylidene)- is a complex organic compound with a unique structure that includes multiple pyrrole rings and ammonium groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrole rings. The key steps include:
Formation of Pyrrole Rings: The pyrrole rings are synthesized through a series of condensation reactions involving amines and carbonyl compounds.
Acetylation and Ammonium Group Introduction: The trimethylammonioacetyl group is introduced through acetylation reactions, followed by the addition of ammonium groups.
Coupling Reactions: The final step involves coupling the pyrrole rings with the amino and ammonium groups under controlled conditions, often using catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The trimethylammonioacetyl group plays a crucial role in binding to target molecules, while the pyrrole rings facilitate interactions with biological membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-amino-4-methylbenzene
- 4-amino-1-benzylpiperidine
- 1-amino-4-methylpiperazine
Uniqueness
Compared to similar compounds, Ammonium, (1-amino-3-(((1-methyl-4-(((1-methyl-4-(((trimethylammonio)acetyl)amino)-1H-pyrrol-2-yl)carbonyl)amino)-1H-pyrrol-2-yl)carbonyl)amino)propylidene)- stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a broader range of chemical reactions and interactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
101772-52-5 |
|---|---|
Molekularformel |
C20H32N8O3+2 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
[2-[[5-[[5-[(3-amino-3-azaniumylidenepropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]amino]-2-oxoethyl]-trimethylazanium |
InChI |
InChI=1S/C20H30N8O3/c1-26-11-14(9-15(26)19(30)23-7-6-17(21)22)25-20(31)16-8-13(10-27(16)2)24-18(29)12-28(3,4)5/h8-11H,6-7,12H2,1-5H3,(H5-,21,22,23,24,25,29,30,31)/p+2 |
InChI-Schlüssel |
CXFMXQJWQGUWAT-UHFFFAOYSA-P |
Kanonische SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=[NH2+])N)C)NC(=O)C[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


